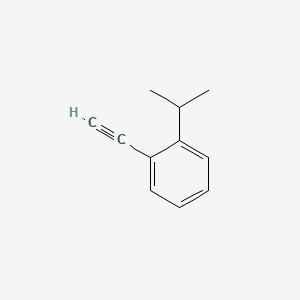

1-Ethynyl-2-isopropylbenzene

Overview

Description

1-Ethynyl-2-isopropylbenzene is a chemical compound with the molecular formula C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Ethynyl-2-isopropylbenzene often involves multiple steps and the order of reactions can change the products produced . For instance, from benzene, two reactions, an acylation and a bromination, can be carried out . The acylation puts a meta director on the benzene ring, which means the acylation needs to come first . Reactions at the benzylic position are also very important for synthesis problems .Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2-isopropylbenzene is represented by the formula C11H16 . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis

Benzene derivatives like 1-Ethynyl-2-isopropylbenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethynyl-2-isopropylbenzene can be inferred from similar compounds. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications

Cyclocarbonylation and Polymerization

1-Ethynyl-2-isopropylbenzene is involved in various cyclocarbonylation and polymerization processes. Molybdenum-mediated cyclocarbonylation of 1-ethynyl-2-allenylbenzenes, including 1-ethynyl-2-isopropylbenzene, results in 1H-cyclopenta[a]inden-2-ones with high efficiency, yielding up to 87–93% of the desired bicyclic ketones (Datta & Liu, 2005). Polymerization studies with Rh and Ta catalysts reveal that 1-ethynyl-2-isopropylbenzene can form different types of polymers depending on the catalyst used, leading to structures with varying degrees of cross-linking and different functional groups (Zhang, Shiotsuki & Masuda, 2006).

Kinetics and Mechanism Studies

The kinetics of reactions involving 1-ethynyl-2-isopropylbenzene have been extensively studied. For instance, the oxidative dimerization of ethynylbenzene, a related compound, has been investigated under various conditions, providing insights into the reaction mechanisms and kinetics (Meinders, Prak & Challa, 1977). Additionally, the thermal conversion of hydrocarbons with enyne structure, including ethynylbenzene, reveals complex product formation and dependency on pyrolysis temperature, indicating intricate reaction pathways (Hofmann et al., 1995).

Photophysical and Photochemical Applications

The photophysical properties of compounds related to 1-ethynyl-2-isopropylbenzene, such as carbazole-based dendrimers with ethynylbenzene cores, have been explored for potential applications in organic light-emitting diodes (OLEDs). These compounds exhibit high fluorescence and stability, making them suitable for use in blue light-emitting materials (Adhikari et al., 2007). Additionally, ethynylbenzene derivatives have been used as photosensitizers in microwave-assisted photooxidation processes, demonstrating higher efficiency under microwave irradiation compared to conventional heating (Matsukawa et al., 2021).

Chemical Synthesis and Catalysis

1-Ethynyl-2-isopropylbenzene plays a role in various chemical synthesis and catalytic processes. For instance, ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives leads to the formation of indene and indanone products, showcasing its utility in synthesizing complex organic molecules (Odedra, Datta & Liu, 2007). Additionally, the synthesis and reactions of metallo-diethynylbenzenes, which can include 1-ethynyl-2-isopropylbenzene derivatives, are key in constructing redox-active poly(phenyleneethynylene)s, demonstrating its significance in materials science (John & Hopkins, 1999).

Mechanism of Action

Target of Action

1-Ethynyl-2-isopropylbenzene primarily targets the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a significant site for various chemical reactions due to its unique reactivity .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The primary interaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of transformations, including [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization . These transformations result in the synthesis of indenes .

Biochemical Pathways

The biochemical pathway of 1-Ethynyl-2-isopropylbenzene involves two competing pathways: pathway a and pathway c . Pathway a involves [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization, giving the indenes with the R group at the C3 position . Pathway c takes place through irreversible [1,5]-H shift/cyclization and [1,2]-H shift, generating indenes with the R group at the C2 position .

Pharmacokinetics

The compound’s molecular weight of 1482447 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The primary result of the action of 1-Ethynyl-2-isopropylbenzene is the synthesis of indenes . Indenes are important structures in organic chemistry and are used in the synthesis of various pharmaceuticals and other organic compounds.

Action Environment

The action of 1-Ethynyl-2-isopropylbenzene can be influenced by various environmental factors. For instance, the presence of different R groups in the alkyne moiety of the substrates can affect the preferred pathway for cyclization . When R = H or Br, pathway a is favored, while when R = alkyl group, pathway c is preferred . Furthermore, the reaction can be catalyzed by PtCl2 , indicating that the presence of catalysts can significantly influence the compound’s action.

Safety and Hazards

Future Directions

The future directions in the study of 1-Ethynyl-2-isopropylbenzene and similar compounds could involve further exploration of their synthesis, particularly multi-step synthesis . This could involve the use of Friedel Crafts acylation followed by a Clemmensen Reduction . Future research could also explore the effects of different directing groups on the synthesis process .

properties

IUPAC Name |

1-ethynyl-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h1,5-9H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDJBWFKMSCTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348441 | |

| Record name | 2-iso-Propylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2-isopropylbenzene | |

CAS RN |

75659-50-6 | |

| Record name | 1-Ethynyl-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iso-Propylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione](/img/structure/B3056893.png)

![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)

![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)